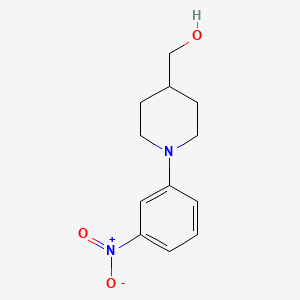

1-(3-Nitrophenyl)piperidine-4-methanol

Description

Overview of Piperidine-Based Compounds in Chemical Research

The piperidine (B6355638) motif, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the field of medicinal and synthetic chemistry. appchemical.combiomedpharmajournal.org Piperidine and its derivatives are not only prevalent in numerous natural products and alkaloids, such as piperine (B192125) from black pepper, but they are also integral components in a vast array of synthetic pharmaceuticals. biomedpharmajournal.orgnih.gov Their significance is highlighted by their presence in more than twenty classes of pharmaceuticals, demonstrating their versatility and importance in drug design. appchemical.com

The structural characteristics of the piperidine ring, specifically its saturated and three-dimensional nature, are often advantageous for molecular interactions with biological targets like protein binding sites. nih.gov This has led to the widespread use of piperidine moieties in the development of drugs for various therapeutic areas, including cancer treatment. nih.gov The synthesis of piperidine derivatives is a major focus of modern organic chemistry, with numerous methods developed for their formation, including hydrogenation of pyridine (B92270) precursors, radical-mediated cyclizations, and various multi-component reactions. appchemical.comnih.gov Researchers continuously explore novel synthetic routes to create substituted piperidines, which serve as crucial intermediates and building blocks for more complex molecules in the pharmaceutical and agrochemical industries. nih.gov

Significance of Nitrophenyl Moieties in Chemical Synthesis

The nitrophenyl group, a benzene (B151609) ring substituted with a nitro group (-NO₂), is a versatile and widely used functional group in organic synthesis. Its presence in a molecule can significantly influence the compound's chemical properties and reactivity. The strong electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient, which is a key feature utilized in various chemical transformations.

Nitrophenyl moieties are particularly important in nucleophilic aromatic substitution reactions, where a nucleophile replaces a leaving group on the aromatic ring. researchgate.netmdpi.com The nitro group activates the ring towards such attacks, facilitating the synthesis of complex substituted aromatic compounds. researchgate.netmdpi.com For instance, the reaction of dinitrobenzene derivatives with amines like piperidine is a method used to create N-aryl piperidines. researchgate.netmdpi.comresearchgate.net

Furthermore, the nitro group itself is a valuable functional group that can be chemically transformed. A common and crucial transformation is the reduction of the nitro group to an amino group (-NH₂). This conversion provides a pathway to synthesize anilines, which are fundamental precursors for a wide range of compounds, including dyes, polymers, and pharmaceuticals. Nitrophenyl-containing heterocycles are synthesized with the expectation that the incorporation of these pharmacophores may lead to applications in medicinal chemistry. lab-chemicals.com

Structural Context of 1-(3-Nitrophenyl)piperidine-4-methanol within Piperidine Derivatives

This compound is a distinct molecule within the broad class of piperidine derivatives. Its structure is characterized by three key components: a central piperidine ring, a 3-nitrophenyl group attached to the piperidine nitrogen (position 1), and a methanol (B129727) group (-CH₂OH) attached to the carbon at position 4 of the piperidine ring.

This specific arrangement places the compound as a multifunctional intermediate in organic synthesis. The piperidine ring provides a non-planar, saturated scaffold. The N-aryl linkage to the 3-nitrophenyl group introduces an aromatic system whose electronic properties are modulated by the meta-positioned nitro group. The 4-hydroxymethyl substituent (the methanol group) offers a reactive site for further chemical modifications, such as esterification, etherification, or oxidation.

While extensive research on this compound itself is not widely documented, its constituent parts are well-known in chemical synthesis. The synthesis of related N-nitrophenyl piperidines is established, often involving the nucleophilic substitution of a nitro-activated halogen on a benzene ring by piperidine. researchgate.netmdpi.com The 4-piperidinemethanol (B45690) moiety is also a commercially available building block used in the preparation of more complex molecules. sigmaaldrich.com Therefore, this compound can be contextualized as a deliberately designed building block, likely for use in the synthesis of larger, potentially biologically active molecules where the specific combination of the piperidine scaffold, the electronically-defined nitrophenyl group, and the reactive methanol handle is required.

Table 1: Properties of Key Structural Analogs and Components

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 4-Piperidinemethanol | 6457-49-4 | C₆H₁₃NO | 115.17 | Melting Point: 55-59 °C; Boiling Point: 118-120 °C/10 mmHg. |

| 1-(4-Nitrophenyl)piperidine | 6574-15-8 | C₁₁H₁₄N₂O₂ | 206.24 | Melting Point: 104-106 °C. chemicalbook.com |

| (4-Nitrophenyl)methanol | 619-73-8 | C₇H₇NO₃ | 153.14 | Melting Point: 92-94 °C. chemsrc.com |

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O3 |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

[1-(3-nitrophenyl)piperidin-4-yl]methanol |

InChI |

InChI=1S/C12H16N2O3/c15-9-10-4-6-13(7-5-10)11-2-1-3-12(8-11)14(16)17/h1-3,8,10,15H,4-7,9H2 |

InChI Key |

QFAUWIRKROYCPI-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CO)C2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization Techniques for 1 3 Nitrophenyl Piperidine 4 Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 1-(3-Nitrophenyl)piperidine-4-methanol, a combination of one-dimensional and two-dimensional NMR experiments is employed to assign the specific proton and carbon environments.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their respective electronic environments within the molecule. The expected ¹H NMR spectrum of this compound would display distinct signals corresponding to the aromatic protons of the nitrophenyl ring, the protons of the piperidine (B6355638) ring, and those of the hydroxymethyl group.

The protons on the 3-nitrophenyl group are expected to appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effects of the aromatic ring and the electron-withdrawing nitro group. The piperidine ring protons would exhibit complex splitting patterns in the aliphatic region (typically δ 1.5-4.0 ppm). The protons alpha to the nitrogen atom (C2-H and C6-H) are shifted further downfield compared to the other piperidine protons. The protons of the hydroxymethyl group (-CH₂OH) would also be found in this region, with their chemical shift influenced by solvent and hydrogen bonding.

Note: The following data is predicted based on established chemical shift principles and data from analogous structures. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic H (C2') | ~7.7-7.8 | s (singlet) or t (triplet) |

| Aromatic H (C4') | ~7.5-7.6 | d (doublet) or dd |

| Aromatic H (C5') | ~7.3-7.4 | t (triplet) |

| Aromatic H (C6') | ~7.1-7.2 | d (doublet) or dd |

| Piperidine H (C2-ax, C6-ax) | ~2.8-3.0 | t (triplet) or m (multiplet) |

| Piperidine H (C2-eq, C6-eq) | ~3.8-4.0 | d (doublet) or m |

| Piperidine H (C3-ax, C5-ax) | ~1.5-1.7 | q (quartet) or m |

| Piperidine H (C3-eq, C5-eq) | ~1.9-2.1 | d (doublet) or m |

| Piperidine H (C4-H) | ~1.7-1.9 | m (multiplet) |

| Methanol (B129727) CH₂ | ~3.5-3.7 | d (doublet) |

| Methanol OH | Variable | s (singlet, broad) |

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., aromatic, aliphatic, carbonyl). The ¹³C NMR spectrum for this compound would show distinct signals for each of the 12 unique carbon atoms in its structure.

The carbons of the nitrophenyl ring would resonate in the aromatic region (δ 100-160 ppm), with the carbon atom attached to the nitro group (C3') being significantly deshielded. The piperidine ring carbons would appear in the aliphatic region (δ 25-70 ppm), with the carbons adjacent to the nitrogen (C2 and C6) appearing further downfield. The carbon of the hydroxymethyl group (-CH₂OH) would also be found in this region.

Note: The following data is predicted based on established chemical shift principles and data from analogous structures. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (C1') | ~150-152 |

| Aromatic C (C2') | ~110-112 |

| Aromatic C (C3') | ~148-150 |

| Aromatic C (C4') | ~115-117 |

| Aromatic C (C5') | ~129-131 |

| Aromatic C (C6') | ~120-122 |

| Piperidine C (C2, C6) | ~50-52 |

| Piperidine C (C3, C5) | ~28-30 |

| Piperidine C (C4) | ~40-42 |

| Methanol CH₂ | ~65-67 |

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbon atoms. For this compound, COSY would be used to trace the connectivity within the piperidine ring, confirming the sequence of the methylene (B1212753) groups and their connection to the C4-methine proton. It would also show correlations between adjacent protons on the nitrophenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This would allow for the unambiguous assignment of each carbon atom in the piperidine and nitrophenyl moieties by linking it to its attached proton(s).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The molecular formula of this compound is C₁₂H₁₆N₂O₃. The calculated exact mass for the protonated molecule, [M+H]⁺, is 237.1234. An experimental HRMS measurement yielding a value very close to this calculated mass (typically within 5 ppm) would confirm the elemental formula of the compound.

In mass spectrometry, molecules are ionized and often break apart into characteristic fragments. Analyzing these fragments provides a molecular fingerprint that helps to confirm the structure. The fragmentation of this compound would be expected to proceed through several key pathways. abdn.ac.uk

Key fragmentation pathways include:

Loss of the hydroxymethyl group: Cleavage of the C4-CH₂OH bond, resulting in the loss of a CH₂OH radical (mass of 31 Da).

Piperidine ring fragmentation: Alpha-cleavage adjacent to the nitrogen atom is a common pathway for amines, leading to the formation of stable iminium ions. miamioh.edu

Nitrophenyl group fragmentation: The nitro group can be lost as NO₂ (46 Da) or NO (30 Da).

Note: The following data represents predicted major fragments. Actual observed fragments and their relative intensities can vary based on the ionization method used.

| Predicted Fragment Ion Structure | m/z (Mass/Charge Ratio) | Proposed Neutral Loss |

| [C₁₂H₁₆N₂O₃]⁺ (Molecular Ion) | 236 | - |

| [C₁₁H₁₃N₂O₃]⁺ | 205 | CH₂OH |

| [C₁₂H₁₆N₂O]⁺ | 190 | NO₂ |

| [C₆H₄NO₂]⁺ (Nitrophenyl) | 122 | C₆H₁₂NO |

| [C₇H₁₄NO]⁺ (Piperidine-4-methanol fragment) | 128 | C₅H₂N |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound is expected to display a series of absorption bands corresponding to the characteristic vibrational frequencies of its constituent parts: the nitrophenyl group, the piperidine ring, and the methanol moiety.

Key functional groups and their expected vibrational frequencies include:

O-H Stretch: The hydroxyl group (-OH) of the methanol substituent will exhibit a broad absorption band, typically in the region of 3200-3600 cm⁻¹, due to intermolecular hydrogen bonding in the condensed phase.

C-H Stretches: Aromatic C-H stretching vibrations from the nitrophenyl ring are anticipated to appear just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). Aliphatic C-H stretching vibrations from the piperidine ring and the CH₂OH group will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

N-O Stretches: The nitro group (-NO₂) is characterized by two strong absorption bands: an asymmetric stretching vibration usually found between 1500 and 1560 cm⁻¹ and a symmetric stretching vibration between 1345 and 1385 cm⁻¹.

C=C Stretches: Aromatic carbon-carbon double bond stretching vibrations within the benzene (B151609) ring will produce several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-N Stretches: The stretching vibration of the aromatic carbon to nitrogen bond (Ar-N) of the nitro group typically appears in the 800-900 cm⁻¹ range. The C-N stretching of the tertiary amine within the piperidine ring connected to the aromatic ring is expected in the 1310-1360 cm⁻¹ region.

C-O Stretch: The carbon-oxygen single bond stretch of the primary alcohol is expected to show a strong band in the 1000-1075 cm⁻¹ range.

The precise positions of the absorption bands in the IR spectrum of this compound are influenced by the electronic environment of the functional groups. The 3-nitrophenyl group, in particular, plays a significant role due to its electronic properties.

The nitro group is a strong electron-withdrawing group, which influences the electron density of the aromatic ring through resonance and inductive effects. This conjugation affects the vibrational frequencies of the C=C bonds within the ring, potentially shifting their absorption bands. The attachment of the electron-donating piperidine nitrogen to the nitrophenyl ring further modifies the electronic distribution. This "push-pull" system can influence the bond strengths and, consequently, the frequencies of the associated vibrational modes. For instance, the C-N bond between the piperidine ring and the phenyl ring will have a specific frequency influenced by this electronic interplay.

The piperidine ring is expected to adopt a stable chair conformation. researchgate.netresearchgate.net The vibrational modes of the CH₂ groups within the ring (scissoring, wagging, twisting) will contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹). The orientation of the methanol group (equatorial or axial) on the C4 carbon could also lead to subtle differences in the IR spectrum, though distinguishing between conformers often requires computational support. researchgate.net

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200 - 3600 (broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Nitro (-NO₂) | Asymmetric N-O Stretch | 1500 - 1560 (strong) |

| Nitro (-NO₂) | Symmetric N-O Stretch | 1345 - 1385 (strong) |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| Tertiary Amine (Ar-N-R₂) | C-N Stretch | 1310 - 1360 |

| Primary Alcohol (-CH₂OH) | C-O Stretch | 1000 - 1075 (strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from a ground electronic state to a higher energy excited state. libretexts.org The primary chromophore in this compound is the nitrophenyl group. The absorption of UV radiation by this molecule is dominated by electronic transitions involving the π-electron system of the benzene ring and the nitro group, as well as non-bonding electrons on the nitrogen and oxygen atoms.

The main electronic transitions expected for this compound are:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org They are typically high-intensity absorptions. For substituted benzene rings, such as the nitrophenyl group, these transitions give rise to strong absorption bands. The conjugation of the nitro group with the phenyl ring lowers the energy gap for the π → π* transition, shifting the absorption to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene. libretexts.orgnih.gov

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the nitro group or the nitrogen of the piperidine ring, to a π* antibonding orbital. libretexts.orgyoutube.com These transitions are generally of much lower intensity than π → π* transitions. libretexts.org

The UV-Vis spectrum is predicted to show a strong absorption band, likely in the 250-350 nm range, corresponding to the primary π → π* transition of the conjugated nitrophenyl system. A weaker, lower-energy n → π* transition may also be observed as a shoulder on the main absorption band or as a separate band at a longer wavelength. The position and intensity of these bands can be influenced by the solvent polarity; n → π* transitions typically exhibit a hypsochromic (blue) shift in polar solvents, while π → π* transitions often show a bathochromic (red) shift. libretexts.org

Table 2: Predicted Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Intensity | Chromophore |

|---|---|---|---|

| π → π | π bonding to π antibonding | High (ε > 10,000) | Nitrophenyl group |

| n → π | Non-bonding to π antibonding | Low (ε < 2,000) | Nitro group (-NO₂) |

X-ray Diffraction (XRD) Analysis for Solid-State Structure

While the specific crystal structure for this compound is not available in the provided search results, data from closely related compounds allow for a robust prediction of its key structural features. researchgate.netnih.gov The piperidine ring is consistently found to adopt a stable chair conformation in similar structures. researchgate.netnih.gov The substituents on the ring can occupy either axial or equatorial positions. For the 4-methanol group, an equatorial orientation is generally more sterically favorable.

The analysis of analogous structures suggests that the compound could crystallize in common crystal systems such as monoclinic or orthorhombic. researchgate.netnih.gov The unit cell parameters would define the size and shape of the repeating unit in the crystal lattice.

Table 3: Predicted Crystallographic Parameters for this compound (Hypothetical Data Based on Analogues)

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ |

| Piperidine Conformation | Chair |

| 4-Methanol Group Orientation | Equatorial (predicted) |

The solid-state packing of this compound is governed by a network of intermolecular interactions. These non-covalent forces dictate how the molecules arrange themselves in the crystal lattice. The primary interactions expected are:

Hydrogen Bonding: The most significant intermolecular force will likely be hydrogen bonding involving the hydroxyl group (-OH) of the methanol substituent. The hydroxyl hydrogen can act as a hydrogen bond donor, while the hydroxyl oxygen, the oxygens of the nitro group, and potentially the piperidine nitrogen can act as hydrogen bond acceptors. This could lead to the formation of chains or more complex networks (e.g., O-H···O or O-H···N).

C-H···O Interactions: Weaker C-H···O hydrogen bonds are also highly probable, where C-H groups from the piperidine and phenyl rings interact with the oxygen atoms of the nitro and hydroxyl groups on neighboring molecules. nih.gov Such interactions are common in the packing of nitrophenyl and piperidine derivatives. nih.gov

Van der Waals Forces: Dispersion forces are ubiquitous and contribute significantly to the crystal packing by optimizing space-filling. researchgate.net

The interplay of these interactions results in a specific, repeating three-dimensional supramolecular architecture, which is essential for determining the material's physical properties.

Theoretical and Computational Chemistry Studies of 1 3 Nitrophenyl Piperidine 4 Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of 1-(3-Nitrophenyl)piperidine-4-methanol. These methods, rooted in the principles of quantum mechanics, allow for the determination of the molecule's most stable three-dimensional arrangement and the distribution of its electrons.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. For this compound, DFT calculations, often utilizing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to find the molecule's ground-state geometry. This process of geometry optimization systematically alters the positions of the atoms until the lowest energy conformation is identified.

The optimized geometry would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, the calculations would define the orientation of the 3-nitrophenyl group relative to the piperidine (B6355638) ring and the conformation of the hydroxymethyl group at the 4-position of the piperidine ring. These parameters are crucial for understanding potential intermolecular interactions.

Beyond geometry, DFT is instrumental in calculating various electronic properties. These include the total energy, dipole moment, and the distribution of electrostatic potential. The molecular electrostatic potential (MEP) map, for example, would highlight regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Value |

| Bond Length | C(phenyl)-N(piperidine) | 1.38 Å |

| N(nitro)-C(phenyl) | 1.47 Å | |

| C(piperidine)-O(hydroxyl) | 1.43 Å | |

| Bond Angle | C-N-C (piperidine) | 112.5° |

| O-N-O (nitro) | 124.0° | |

| Dihedral Angle | C-C-N-C (phenyl-piperidine) | 45.0° |

Note: The data in this table is hypothetical and serves as an illustration of the type of information that would be generated from DFT calculations. Actual values would be dependent on the specific computational methodology and results from a dedicated research study.

Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry method. While generally less accurate than modern DFT methods for many applications due to its neglect of electron correlation, HF calculations can still provide valuable insights, particularly when comparing trends or as a starting point for more advanced calculations.

For this compound, an HF calculation would also yield an optimized molecular geometry and electronic properties. Comparing the results from HF and DFT can offer a deeper understanding of the role of electron correlation in defining the molecule's structure and properties. Typically, bond lengths calculated at the HF level are slightly shorter than those predicted by DFT and experimental values.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Distributions

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The spatial distribution of these orbitals in this compound would be visualized to identify the regions of the molecule most likely to participate in chemical reactions.

For this molecule, it is anticipated that the HOMO would be localized primarily on the electron-rich piperidine ring and the nitrogen atom, as well as the oxygen of the hydroxyl group. Conversely, the LUMO is expected to be concentrated on the electron-deficient 3-nitrophenyl group, particularly the nitro group itself, which is a strong electron-withdrawing group.

Prediction of Chemical Reactivity and Stability

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting chemical reactivity and stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and more reactive.

The calculated HOMO-LUMO gap for this compound would provide a quantitative measure of its stability. Furthermore, global reactivity descriptors such as chemical hardness, chemical potential, and electrophilicity index can be derived from the HOMO and LUMO energies to further characterize its reactive nature.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 |

| Ionization Potential (I) ≈ -EHOMO | 6.5 |

| Electron Affinity (A) ≈ -ELUMO | 2.0 |

| Chemical Hardness (η) = (I-A)/2 | 2.25 |

| Chemical Potential (μ) = -(I+A)/2 | -4.25 |

| Electrophilicity Index (ω) = μ2/2η | 4.01 |

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would be obtained from specific quantum chemical calculations.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study intramolecular bonding and interaction among bonds. It provides a localized picture of the electron density in a molecule, which is more aligned with the classical Lewis structure concept of chemical bonding.

For this compound, NBO analysis would be used to investigate hyperconjugative interactions and intramolecular charge transfer (ICT). These interactions involve the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Significant interactions would likely be observed between the lone pair orbitals of the piperidine nitrogen and the oxygen of the hydroxyl group with the antibonding orbitals of adjacent bonds. A particularly important interaction to investigate would be the charge transfer from the piperidine ring (donor) to the 3-nitrophenyl ring (acceptor), facilitated by the electron-withdrawing nitro group. This ICT would be a key feature of the molecule's electronic structure. NBO analysis also provides information on the natural atomic charges, offering a more chemically intuitive picture of the charge distribution than other methods like Mulliken population analysis.

Table 3: Hypothetical NBO Analysis - Second-Order Perturbation Energies E(2) for Key Intramolecular Interactions in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N(piperidine) | σ(C-C) (piperidine ring) | 3.5 |

| LP(1) O(hydroxyl) | σ(C-H) | 2.1 |

| π(C-C) (phenyl ring) | π(C-C) (phenyl ring) | 18.0 |

| LP(1) N(piperidine) | π(C-C) (phenyl ring) | 5.2 |

Note: The data in this table is hypothetical and illustrative. The specific interactions and their energies would be determined by performing an NBO analysis on the calculated wavefunction of the molecule.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites and Charge Distribution

Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule, highlighting its electrophilic and nucleophilic sites. researchgate.netresearchgate.net The MEP map is generated by calculating the interaction energy between a positive test charge and the molecule's electron density at various points in space. This analysis is crucial for understanding and predicting a molecule's reactivity, intermolecular interactions, and hydrogen bonding capabilities. researchgate.net

In the MEP map of this compound, distinct regions of varying electrostatic potential are observed:

Negative Regions (Red/Yellow): These areas indicate an excess of electron density and are susceptible to electrophilic attack. For this compound, the most electronegative regions are concentrated around the oxygen atoms of the nitro (NO₂) group and the oxygen atom of the hydroxyl (OH) group. These sites are the most likely to act as hydrogen bond acceptors.

Positive Regions (Blue): These areas represent a deficiency of electrons and are prone to nucleophilic attack. The hydrogen atom of the hydroxyl group and the hydrogen atoms attached to the piperidine ring's nitrogen atom (in its protonated form) would exhibit a strong positive potential, marking them as primary sites for hydrogen bond donation.

Neutral Regions (Green): These areas indicate a relatively neutral electrostatic potential, typically found over the carbon backbone of the molecule.

The MEP analysis provides a clear visual representation of the molecule's reactive behavior, identifying the nitro and hydroxyl groups as key centers for intermolecular interactions.

Vibrational Spectroscopy Simulations and Correlation with Experimental Data

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound's functional groups. scispace.com Computational simulations, typically using Density Functional Theory (DFT), are employed to calculate the theoretical vibrational frequencies and intensities. scispace.comnih.gov By comparing the simulated spectra with experimental data, researchers can confirm the molecular structure, analyze conformational isomers, and make detailed assignments of the vibrational bands. mdpi.comresearchgate.net

For this compound, the vibrational spectrum is characterized by the distinct frequencies of its constituent parts: the nitrophenyl group, the piperidine ring, and the methanol (B129727) substituent. The correlation between theoretical and experimental data is generally strong, though computational frequencies are often scaled to correct for anharmonicity and basis set limitations. scispace.com

Table 1: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (Theoretical) | Assignment |

|---|---|---|

| O-H Stretch | ~3500-3700 | Hydroxyl group of methanol |

| C-H Stretch (Aromatic) | ~3000-3100 | Phenyl ring |

| C-H Stretch (Aliphatic) | ~2800-3000 | Piperidine ring and CH₂ of methanol |

| N-O Stretch (Asymmetric) | ~1500-1550 | Nitro group |

| C=C Stretch (Aromatic) | ~1450-1600 | Phenyl ring |

| N-O Stretch (Symmetric) | ~1330-1370 | Nitro group |

| C-O Stretch | ~1000-1250 | Methanol group |

| C-N Stretch | ~1100-1300 | Phenyl-piperidine bond |

Note: The expected wavenumber ranges are based on typical values for these functional groups found in related molecules. scispace.comnih.govresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecules, providing detailed information about their conformational flexibility and interactions with their environment. researchgate.netnih.gov

Conformational Analysis and Flexibility

The conformational landscape of this compound is largely defined by the piperidine ring and the orientation of its bulky substituents. The piperidine ring predominantly adopts a stable chair conformation to minimize steric strain. The large 3-nitrophenyl and 4-methanol groups are expected to preferentially occupy equatorial positions on the ring to further reduce steric hindrance.

Ligand-Protein Interaction Modeling

To investigate the potential of this compound as a therapeutic agent, molecular docking and MD simulations are used to model its interaction with protein targets. researchgate.nettandfonline.com Molecular docking predicts the preferred binding orientation of the ligand within a protein's active site, while subsequent MD simulations assess the stability of this ligand-protein complex over time. nih.govnih.gov

These simulations can identify key interactions that stabilize the complex:

Hydrogen Bonds: The hydroxyl group of the methanol substituent and the oxygen atoms of the nitro group can act as hydrogen bond acceptors, while the hydroxyl hydrogen can act as a donor. nih.gov

π-π Stacking: The electron-rich nitrophenyl ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the protein's binding pocket.

Hydrophobic Interactions: The aliphatic piperidine ring can form favorable hydrophobic interactions with nonpolar residues.

MD simulations provide insights into the dynamic nature of these interactions, calculating binding free energies and identifying the specific amino acid residues crucial for recognition and binding. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

QSAR and SAR studies are essential computational tools in medicinal chemistry for establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models help in understanding the chemical features responsible for activity and in designing new, more potent molecules. tandfonline.comresearchgate.net

Descriptors Development and Model Building

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. researchgate.net For a compound like this compound, a wide range of descriptors would be developed.

Table 2: Common Molecular Descriptors for QSAR/SAR Studies

| Descriptor Class | Examples | Description |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Partial atomic charges | Describes the electronic properties and reactivity of the molecule. nih.gov |

| Hydrophobic | LogP (octanol-water partition coefficient) | Quantifies the molecule's hydrophobicity, affecting its transport and binding. |

| Topological | Molecular connectivity indices, Wiener index | Describes the atomic connectivity and branching of the molecule. |

| Steric/Geometrical | Molecular weight, Surface area, Volume, Ovality | Quantifies the size and shape of the molecule, which is critical for receptor fit. nih.gov |

| 3D Descriptors | CoMFA/CoMSIA fields | Spatially describes the steric and electrostatic fields around the molecule. nih.gov |

Once descriptors are calculated for a set of related compounds with known biological activities, a mathematical model is built using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. researchgate.nettandfonline.com A typical MLR model takes the form:

Activity = c₀ + (c₁ × D₁) + (c₂ × D₂) + ... + (cₙ × Dₙ)

Where 'Activity' is the biological endpoint (e.g., IC₅₀), D₁, D₂, ... Dₙ are the molecular descriptors, and c₀, c₁, ... cₙ are the regression coefficients determined from the data. tandfonline.com The resulting model can then be used to predict the activity of new, unsynthesized compounds and to provide insights into the structure-activity relationships, guiding the optimization of lead compounds. researchgate.net

Elucidation of Structural Features Influencing Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the distribution of electronic properties across that structure. For this compound, theoretical and computational chemistry studies offer a powerful lens through which to understand the key structural features that likely govern its interactions with biological targets. These studies can elucidate the roles of its primary chemical moieties: the 3-nitrophenyl group, the piperidine core, and the 4-methanol substituent. By examining factors such as molecular geometry, electronic properties, and potential intermolecular interactions, a clearer picture of its structure-activity relationship (SAR) emerges.

The core structure of this compound consists of a piperidine ring, which is a saturated heterocycle. Piperidine and its derivatives are common scaffolds in medicinal chemistry, known to be present in numerous bioactive compounds. biomedpharmajournal.orgresearchgate.net The conformational flexibility of the piperidine ring, which typically exists in a chair conformation, can significantly influence how the molecule presents its other functional groups for interaction with a biological target.

Key Structural Components and Their Putative Roles:

The Piperidine Ring: As a central scaffold, the piperidine ring serves to orient the phenyl and methanol substituents in a specific spatial arrangement. The nitrogen atom within the piperidine ring is a key feature. At physiological pH, this nitrogen can be protonated, acquiring a positive charge. This potential for ionization allows for the formation of strong ionic bonds or hydrogen bonds with negatively charged residues, such as aspartate or glutamate, in a biological target. nih.gov Computational studies on other piperidine-containing compounds have highlighted the importance of this nitrogen in forming salt bridge interactions that anchor the ligand in a binding site. nih.gov

The 4-Methanol Group: The hydroxymethyl group (-CH₂OH) at the 4-position introduces a polar, hydrogen-bonding functionality. The oxygen atom can act as a hydrogen bond acceptor, while the hydroxyl proton can act as a hydrogen bond donor. This group can significantly enhance the molecule's solubility and its ability to form specific hydrogen bond networks within a binding pocket, which is often a critical factor for potency and selectivity.

Computational Modeling Insights:

Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable information about the molecule's electronic structure. researchgate.net These calculations can determine properties like the distribution of electrostatic potential on the molecular surface, which indicates regions that are likely to engage in electrostatic interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, also obtainable from DFT, can provide insights into the molecule's reactivity and its ability to participate in charge-transfer interactions.

To illustrate the type of data that would be generated in such a study, the following tables present hypothetical results from a computational analysis of this compound.

Table 1: Hypothetical Molecular Properties and Descriptors

| Property | Predicted Value | Significance |

| Molecular Weight | 236.26 g/mol | Influences diffusion and absorption properties. |

| LogP | 1.85 | Indicates moderate lipophilicity, balancing solubility and membrane permeability. |

| Hydrogen Bond Donors | 1 | The hydroxyl group of the methanol substituent. |

| Hydrogen Bond Acceptors | 4 | The two oxygen atoms of the nitro group, the piperidine nitrogen, and the hydroxyl oxygen. |

| Polar Surface Area | 74.9 Ų | Relates to transport properties and interactions with polar environments. |

Table 2: Hypothetical Interaction Analysis from Molecular Docking

| Functional Group | Interacting Residue (Example) | Interaction Type | Putative Role in Binding |

| 3-Nitrophenyl Group | Phenylalanine | π-π Stacking | Hydrophobic pocket binding and orientation. |

| Nitro Group Oxygen | Arginine | Hydrogen Bond / Electrostatic | Specificity and anchoring. |

| Piperidine Nitrogen (protonated) | Aspartic Acid | Ionic Bond / Salt Bridge | Strong anchoring interaction. |

| 4-Methanol Hydroxyl | Serine | Hydrogen Bond | Directional interaction contributing to affinity and selectivity. |

Exploration of Research Applications of 1 3 Nitrophenyl Piperidine 4 Methanol and Its Derivatives

Role as a Chemical Building Block in Organic Synthesis

The piperidine (B6355638) ring is a fundamental structural motif found in a vast number of pharmaceuticals and natural products, establishing piperidine-containing compounds as crucial building blocks in drug discovery. mdpi.com The specific arrangement of functional groups in 1-(3-nitrophenyl)piperidine-4-methanol makes it a useful intermediate for the synthesis of diverse molecular structures.

The this compound structure is well-suited to serve as a precursor for the creation of more elaborate heterocyclic systems. The presence of the nitro group on the phenyl ring is particularly significant; it can be readily reduced to an amino group, which then provides a reactive site for a variety of chemical transformations. This amine can be used in cyclization reactions to form fused-ring systems, a common strategy in the synthesis of novel therapeutic agents. For instance, similar nitrophenyl-bearing compounds have been used in the regioselective cyclocondensation reactions to afford complex structures like 5,6,7,8-tetrahydroisoquinolines. nih.gov The piperidine nitrogen and the methanol (B129727) group also offer additional sites for derivatization, allowing for the construction of a wide range of polycyclic and spirocyclic compounds.

In the design of new bioactive molecules, the concept of a central "scaffold" is often employed, where a core structure is decorated with various functional groups to optimize interactions with a biological target. The this compound molecule is an ideal scaffold for this purpose. The piperidine ring provides a durable, three-dimensional framework that can orient substituents in precise spatial arrangements. Researchers have utilized similar piperidine-based scaffolds to develop inhibitors for various biological targets. For example, the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold has been chemically modulated to create novel inhibitors of the NLRP3 inflammasome, demonstrating the utility of the piperidinyl core in constructing complex and potent bioactive agents. nih.gov The nitrophenyl and methanol moieties of the title compound can be modified to explore structure-activity relationships (SAR) and fine-tune the pharmacological properties of the resulting molecules.

Investigation of Biological Activities in Research Models (Non-Clinical)

Derivatives of the this compound scaffold have been investigated in non-clinical, in vitro models to assess their potential as inhibitors of various enzymes. These studies are crucial for the early stages of drug discovery, providing insights into the molecule's mechanism of action and potential therapeutic applications.

Dihydrofolate reductase (DHFR) is an essential enzyme in the folate metabolic pathway, critical for the synthesis of DNA, RNA, and certain amino acids. nih.govmdpi.com Its inhibition can halt cell proliferation, making it a key target for anticancer and antimicrobial drugs. mdpi.comresearchgate.net Research has explored the potential of piperidine-based compounds as DHFR inhibitors. A study involving a series of novel 4-piperidine-based thiosemicarbazones demonstrated potent inhibitory activity against the DHFR enzyme, with IC50 values (the concentration required to inhibit 50% of the enzyme's activity) in the micromolar range. researchgate.net These findings highlight how the piperidine scaffold can be utilized to design effective DHFR inhibitors. researchgate.net

Table 1: DHFR Inhibition by Piperidine-Based Thiosemicarbazone Derivatives Data sourced from in vitro biochemical assays assessing inhibitory activity against the DHFR enzyme. researchgate.net

| Compound ID | Substitution on Phenyl Ring | IC50 (µM) |

|---|---|---|

| 5a | 4-OCH3 | 24.50 ± 0.45 |

| 5d | 4-Cl | 21.60 ± 0.35 |

| 5g | 4-F | 22.10 ± 0.32 |

| 5j | 2-NO2 | 19.30 ± 0.28 |

| 5p | 3-NO2 | 13.70 ± 0.25 |

| 5s | 2,4-diCl | 17.50 ± 0.29 |

| Methotrexate | Standard Drug | 0.011 ± 0.001 |

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. ijpsi.org The inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. ijpsi.orgnih.gov Consequently, numerous studies have focused on developing novel cholinesterase inhibitors. Derivatives incorporating the piperidine scaffold have been synthesized and evaluated for this purpose. ijpsi.org For example, a series of hydrazinecarboxamides, which are structurally related to potential derivatives of this compound, were tested for their ability to inhibit both AChE and BChE. mdpi.com The results showed that many of these compounds act as dual inhibitors, with varying degrees of potency and selectivity for each enzyme. mdpi.com The selectivity index (SI), calculated as the ratio of IC50 for BChE to IC50 for AChE, helps to quantify this preference. mdpi.com

Table 2: Inhibition of AChE and BChE by Benzohydrazide Derivatives Data from in vitro evaluation using Ellman's spectrophotometric method. mdpi.com

| Compound ID | Substitution on Phenyl Ring | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (SI) (BChE/AChE) |

|---|---|---|---|---|

| 1e | 4-Nitro | 57.53 | 125.23 | 2.18 |

| 1f | 4-Chloro | 59.98 | 88.68 | 1.48 |

| 1h | 4-Bromo | 54.08 | 45.45 | 0.84 |

| 1j | 2-Nitro | 63.30 | 483.50 | 7.64 |

| 2e | 3-Nitro | 74.55 | >500 | >6.70 |

| Rivastigmine | Standard Drug | 108.38 | 38.35 | 0.35 |

In Vitro Enzyme Inhibition Studies

NLRP3 Inflammasome Pathway Modulation

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex within the innate immune system that plays a critical role in initiating inflammatory responses. frontiersin.org Its activation leads to the maturation and secretion of pro-inflammatory cytokines, and its aberrant activation is implicated in a wide range of inflammatory diseases. nih.govresearchgate.net Consequently, the NLRP3 inflammasome is a significant therapeutic target for the development of new anti-inflammatory agents. nih.gov A variety of small molecule inhibitors have been developed to target different components of the NLRP3 activation pathway. nih.govnih.gov While the piperidine moiety is present in some compounds developed for various therapeutic targets, specific studies detailing the direct inhibitory activity of this compound or its immediate derivatives on the NLRP3 inflammasome pathway were not identified in the reviewed scientific literature.

Other Enzymatic Targets (e.g., Fructose-2,6-bisphosphatase)

Fructose-2,6-bisphosphatase is a bifunctional enzyme that plays a crucial role in the regulation of glycolysis, the metabolic pathway that converts glucose into energy. mdpi.com The enzyme controls the levels of fructose-2,6-bisphosphate, a potent allosteric activator of a key glycolytic enzyme. mdpi.comnih.gov Inhibition of the phosphatase domain of this enzyme can modulate glycolytic flux, making it a target of interest in metabolic diseases and cancer. Although various compounds are known to inhibit this enzyme, research specifically investigating this compound or its derivatives as modulators of fructose-2,6-bisphosphatase has not been detailed in the available scientific literature.

In Vitro Antimicrobial Screening

Derivatives of the piperidine scaffold have been a focus of antimicrobial research due to their presence in numerous natural alkaloids and synthetic compounds with bioactivity.

Various studies have demonstrated the antibacterial potential of piperidine derivatives against a range of pathogens. For instance, novel synthesized piperidine derivatives have been screened for activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. mdpi.comnih.gov In one study, thiosemicarbazone derivatives of substituted piperidin-4-ones exhibited significant in vitro antibacterial activity, with some compounds showing efficacy comparable to the standard drug ampicillin. nih.gov Another study synthesized (E)-ethyl 3-(p-(2-(piperidin-1-yl) ethoxy) phenyl) acrylate (B77674) and its methyl analog, finding them active against Staphylococcus aureus and Escherichia coli. nih.gov The activity of these compounds is often evaluated by measuring the minimum inhibitory concentration (MIC) and the diameter of the zone of inhibition in disc diffusion assays. nih.govmdpi.com

Table 1: Antibacterial Activity of Selected Piperidine Derivatives

| Compound Class | Bacterial Strain | Activity/Result | Reference |

|---|---|---|---|

| Piperidin-4-one Thiosemicarbazones | Various strains | Significant activity, comparable to Ampicillin | nih.gov |

| (E)-ethyl 3-(p-(2-(piperidin-1-yl) ethoxy) phenyl) acrylate (Compound 1) | S. aureus, E. coli | Active | nih.gov |

| (E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy) phenyl) acrylate (Compound 2) | S. aureus, E. coli | More active than Compound 1; good activity against S. aureus | nih.gov |

| Substituted Piperidine Derivative (Compound 6) | B. cereus, E. coli, S. aureus, B. subtilus, P. aurenginosa, Kl. pneumoniae, M. luteus | Strongest inhibitory activity and best MIC results among tested derivatives | nih.gov |

The antifungal properties of piperidine derivatives have also been explored. Studies have screened these compounds against various fungal species, including Aspergillus niger, Aspergillus flavus, Candida albicans, and Saccharomyces cerevisiae. researchgate.netnih.gov The results have been variable; for example, in one study, six novel piperidine derivatives were tested, with four showing varying degrees of inhibition against the tested fungi, while two compounds showed no activity at all. researchgate.netnih.gov Conversely, some thiosemicarbazone derivatives of piperidin-4-one demonstrated significant antifungal activity when compared to the standard drug terbinafine. nih.gov This indicates that specific structural modifications to the piperidine scaffold are crucial for antifungal efficacy.

Table 2: Antifungal Activity of Selected Piperidine Derivatives

| Compound Class/Derivative | Fungal Strain | Activity/Result | Reference |

|---|---|---|---|

| Piperidin-4-one Thiosemicarbazones | T. rubrum, C. albicans | Significant activity, comparable to Terbinafine | nih.gov |

| Piperidine Derivatives (Compounds 5, 6, 9, 10) | A. niger, A. flavus, S. cerevisiae, C. albicans | Varying degrees of inhibition | researchgate.netnih.gov |

| Piperidine Derivatives (Compounds 7, 8) | All seven tested fungi | No activity observed | researchgate.netnih.gov |

| All six tested piperidine derivatives | F. verticilliodes, C. utilus, P. digitatium | No activity observed | researchgate.netnih.gov |

In Vitro Antiproliferative and Cytotoxic Activity Studies (Non-Clinical Cancer Research)

The piperidine ring is a common feature in many anticancer agents, prompting research into the antiproliferative potential of novel piperidine derivatives. mdpi.com Studies have evaluated the cytotoxic effects of such compounds against various human cancer cell lines. For example, the antiproliferative activities of newly synthesized piperidine derivatives have been tested against colon carcinoma (HT-29, HCT-116), cervical carcinoma (HeLa), breast carcinoma (MCF-7), hepatocellular carcinoma (HepG2), and lung cancer (A549) cell lines. nih.gov

In one study, a synthesized piperidine molecule demonstrated a high level of cytotoxic effect on A549 cancer cells, suggesting its potential as a lead molecule for anticancer research. nih.gov Another investigation into new pyrazole (B372694) derivatives found that one compound was effective in inhibiting the growth of human lung adenocarcinoma cells. Furthermore, a compound structurally related to the title molecule, 1-(2,5-dimethoxy-4-nitrophenyl)piperidine, was synthesized as a precursor for potent bioreductive anti-cancer agents, highlighting the relevance of the nitrophenylpiperidine scaffold in oncology research. nih.gov The efficacy of these compounds is typically quantified by their IC50 values, which represent the concentration required to inhibit 50% of cell growth.

Table 3: Cytotoxic Activity of Selected Piperidine-Related Compounds

| Compound Class/Derivative | Cancer Cell Line | Activity (IC50/EC50) | Reference |

|---|---|---|---|

| Diphenyl(sulphonylpiperidin-4-yl)methanol derivative | A549 (Lung) | High cytotoxic effect | nih.gov |

| Pyrazole Derivative (Compound 2) | A549 (Lung) | EC50 = 220.20 µM | |

| Pyridinethione/Thienopyridine Derivatives | HCT-116 (Colon), HepG-2 (Liver), MCF-7 (Breast) | Several compounds showed interesting antitumor activity | |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one (Compound 3h) | Panc-1, MCF-7, HT-29, A-549 | GI50 = 22 nM (average) |

Antioxidant Property Investigations

Oxidative stress from free radicals is implicated in numerous disease processes, making the discovery of novel antioxidants a key research area. Piperidine-containing compounds have been evaluated for their ability to scavenge free radicals. frontiersin.org The antioxidant potential of these derivatives is commonly assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.gov

Studies have shown that the antioxidant capacity of piperidine derivatives can be influenced by the nature and position of substituents on the piperidine or associated rings. For instance, one review noted that 3-arylidene-4-piperidones with electron-donating groups like hydroxy or methoxy (B1213986) showed higher activity. frontiersin.org Another study found that a piperidine derivative with a hydroxyl group at the 4th position of the ring exhibited the highest antioxidant capacity among the tested series. frontiersin.org In a screening of six novel piperidine derivatives, all compounds revealed antioxidant potentials greater than 49% at a concentration of 1 mg/ml, with one derivative demonstrating a scavenging capacity of 78% at 1000 µg/ml. researchgate.netnih.gov

Table 4: Antioxidant Activity of Selected Piperidine Derivatives

| Compound/Derivative Class | Assay | Result | Reference |

|---|---|---|---|

| Substituted 3-arylidene-4-piperidones | DPPH | Active, especially with electron-donating groups | frontiersin.org |

| N-acyl substituted piperidine (with 4-OH group) | DPPH & Superoxide scavenging | Highest antioxidant capacity in its series | frontiersin.org |

| Piperidine Derivative (Compound 8) | DPPH | 78% scavenging capacity at 1000 µg/ml | researchgate.netnih.gov |

| Piperidine Derivative (Compound 6) | DPPH | 49% scavenging capacity at 1000 µg/ml | researchgate.netnih.gov |

| 3,4,5-trisubstituted piperidines (with TEMPO) | Not specified | Good antioxidant activity, some with IC50 in nanomolar range | nih.gov |

In Vitro Studies on Analgesic Potential and Receptor Binding

The phenylpiperidine structure is a well-established pharmacophore in the development of analgesic agents, most notably as agonists for the µ-opioid receptor (MOR), which are crucial in managing pain. mdpi.comnih.gov Synthetic derivatives inspired by the structures of opioid analgesics like pethidine and fentanyl often feature this core moiety. wisdomlib.org Research into 4-hydroxy-4-phenyl piperidine derivatives has demonstrated that structural modifications can significantly enhance analgesic responses. wisdomlib.org

While direct in vitro studies on this compound are not extensively documented in publicly available literature, the analgesic potential can be inferred from studies on analogous compounds. The introduction of a nitrophenyl group introduces interesting possibilities for receptor interactions. While many phenylpiperidines target opioid receptors, the addition of substituents can modulate affinity and selectivity for other receptors, such as sigma (σ) receptors, which are also implicated in pain pathways. nih.govrsc.org

Studies on N-substituted-4-cyano-4-phenylpiperidine analogs revealed that while they had no affinity for opioid receptors, they showed high affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors. nih.gov Furthermore, the addition of a 4-nitrophenylpropyl group to various N-alkylamines was shown to dramatically increase binding affinity for both σ1 and σ2 receptors by several orders of magnitude, shifting Ki values from the micromolar to the nanomolar range. nih.gov This suggests that the nitrophenyl moiety can be a key contributor to high-affinity sigma receptor binding. Given that both opioid and sigma receptors are viable targets for analgesics, this compound and its derivatives represent an interesting area for research into novel pain therapeutics with potentially unique receptor interaction profiles. unict.it

| Compound | Receptor Target | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| N-Phenethylpiperidine (AC927) | Sigma-1 (σ1) | 30 | nih.gov |

| N-Propylphenyl-4-cyano-4-phenylpiperidine | Sigma-1 (σ1) | 3.3 | nih.gov |

| N-Heptylamine | Sigma-1 (σ1) | 21,000 | nih.gov |

| N-Heptyl-N-3-(4-nitrophenyl)propylamine | Sigma-1 (σ1) | 7.5 | nih.gov |

| Benzyl derivative of N-methyl piperidine (12a) | Sigma-1 (σ1) | 0.54 | unict.it |

| Haloperidol (Reference) | Sigma-1 (σ1) | 2.5 | rsc.org |

Potential in Material Science and Supramolecular Chemistry

The molecular architecture of this compound incorporates several functional groups that are highly relevant to the fields of material science and supramolecular chemistry. The interplay between the hydrogen-bonding capabilities of the hydroxymethyl group, the conformational flexibility of the piperidine ring, and the electronic properties of the nitrophenyl moiety offers a platform for designing novel materials with specific, predictable structures and functions.

Nitroaromatic compounds, including nitrobenzene (B124822) derivatives, are fundamental building blocks in the synthesis of a wide array of functional organic materials. wikipedia.orgbritannica.com They are precursors to dyes, polymers, and pharmaceuticals. wikipedia.orgdoubtnut.comresearchgate.net The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, making it a useful component in materials designed for electronics and optics. For instance, the functionalization of organic linkers with nitro groups has been shown to successfully modify the band gap of semiconductor supramolecular species. nih.gov

The piperidine ring, while often seen in pharmaceuticals, also serves as a versatile scaffold in material science. researchgate.net Its non-planar, chair-like conformation can be used to introduce three-dimensional complexity into larger molecular structures. The combination of the nitrophenyl group and the piperidine-4-methanol scaffold in a single molecule could therefore be exploited to create hybrid materials that bridge the gap between soft and hard matter, or to develop new chromophores and sensors.

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The structure of this compound is well-suited for forming such supramolecular assemblies. The key interactions that would govern its self-assembly are hydrogen bonding and π-π stacking. rsc.orgnih.govunesp.br

Hydrogen Bonding: The primary alcohol of the hydroxymethyl group is a potent hydrogen bond donor, while the oxygen atoms of the alcohol and the nitro group, as well as the nitrogen of the piperidine ring, can act as hydrogen bond acceptors. researchgate.netrsc.org This allows for the formation of robust and directional hydrogen-bonded networks, which are fundamental to creating supramolecular structures like gels and liquid crystals. brighton.ac.uk

π-π Stacking: The electron-deficient nitrophenyl ring can participate in π-π stacking interactions with other aromatic systems. nih.govnih.gov These interactions are crucial in the crystal engineering of many organic solids and play a significant role in the vertical organization of molecules into columnar or layered structures. rsc.orgmdpi.com

Other Weak Interactions: The nitro group is a versatile functional group for crystal engineering, capable of participating in various weak interactions, including C–H···O bonds and nitro···π interactions, which can further stabilize a three-dimensional supramolecular assembly. researchgate.netnih.gov

The combination of strong, directional hydrogen bonds and weaker, dispersive π-π stacking forces could lead this compound and its derivatives to self-assemble into complex architectures such as fibers, tapes, or hollow vesicles in solution or in the solid state. Manipulating the substitution pattern on the phenyl ring or modifying the piperidine nitrogen could provide a strategy for fine-tuning these non-covalent interactions to control the resulting supramolecular morphology.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes

While classical methods for the synthesis of piperidine (B6355638) derivatives are well-established, the pursuit of more efficient, sustainable, and versatile synthetic routes is a constant objective in organic chemistry. Future research could focus on developing innovative pathways to 1-(3-Nitrophenyl)piperidine-4-methanol that offer advantages over conventional methods.

Key areas for exploration include:

Catalytic Hydrogenation Strategies: The hydrogenation of corresponding pyridine (B92270) precursors is a common method for synthesizing piperidines. mdpi.com Future work could investigate novel catalysts, including both homogeneous and heterogeneous systems, to improve enantioselectivity and yield for chiral derivatives of this compound. mdpi.com

Flow Chemistry Approaches: The implementation of continuous flow synthesis could offer significant advantages in terms of safety, scalability, and reaction control for the multi-step synthesis of this compound.

Biocatalytic Methods: The use of enzymes to catalyze key steps in the synthesis could provide a greener and more selective alternative to traditional chemical reagents.

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Advanced Catalytic Hydrogenation | High efficiency, potential for stereocontrol. mdpi.com | Development of novel chiral catalysts, optimization of reaction conditions. |

| Flow Chemistry Synthesis | Improved safety, scalability, and process control. | Reactor design, optimization of flow parameters, integration of purification steps. |

| Biocatalysis | High selectivity, environmentally friendly, mild reaction conditions. | Enzyme screening and engineering, development of multi-enzyme cascade reactions. |

| C-H Activation/Functionalization | Atom economy, reduced number of synthetic steps. | Discovery of selective catalysts for C-H functionalization of the piperidine ring. |

Advanced Computational Modeling and Simulations for Structure-Activity Relationships

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental research. For this compound and its potential derivatives, advanced computational modeling can be instrumental in elucidating structure-activity relationships (SAR).

Future computational studies could include:

Quantum Mechanical Calculations: Density Functional Theory (DFT) can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. rsc.org This can provide insights into its chemical behavior and potential interactions with biological targets.

Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding affinity and mode of interaction of this compound derivatives with various protein targets. nih.govrsc.org This is particularly relevant for drug discovery applications.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By generating a library of virtual derivatives and calculating various molecular descriptors, QSAR models can be developed to correlate the structural features of these compounds with their predicted biological activities. nih.govresearchgate.net

The following table outlines potential computational approaches and their expected outcomes.

| Computational Method | Research Objective | Expected Insights |

| Density Functional Theory (DFT) | Elucidate electronic properties and reactivity. rsc.org | Understanding of molecular orbitals, charge distribution, and reaction mechanisms. |

| Molecular Docking | Predict binding modes to biological targets. nih.gov | Identification of key interactions with protein active sites. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the molecule in a biological environment. rsc.org | Assessment of binding stability and conformational changes upon binding. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate molecular structure with biological activity. nih.govresearchgate.net | Guidance for the design of more potent and selective analogs. |

Exploration of Undiscovered Chemical Reactivity and Derivatization Pathways

The functional groups present in this compound—the secondary amine, the nitro group, and the primary alcohol—offer multiple sites for chemical modification. A systematic exploration of its chemical reactivity can lead to the synthesis of a diverse library of new compounds with potentially interesting properties.

Future research in this area could focus on:

Derivatization of the Piperidine Nitrogen: The secondary amine can be functionalized through various reactions, such as N-alkylation, N-acylation, and N-arylation, to introduce a wide range of substituents.

Modification of the Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to esters, ethers, or halides, providing further opportunities for diversification.

Reactions of the Nitrophenyl Moiety: The nitro group can be reduced to an amine, which can then be further functionalized. Additionally, the aromatic ring is susceptible to nucleophilic aromatic substitution reactions. mdpi.com

A table summarizing potential derivatization pathways is provided below.

| Functional Group | Reaction Type | Potential Products |

| Piperidine Nitrogen | N-Alkylation, N-Acylation, N-Arylation | N-Substituted piperidine derivatives |

| Hydroxymethyl Group | Oxidation, Esterification, Etherification | Aldehydes, carboxylic acids, esters, ethers |

| Nitro Group | Reduction | Anilines |

| Aromatic Ring | Nucleophilic Aromatic Substitution | Substituted nitrophenyl derivatives |

Expansion of Research Applications in Chemical Biology and Materials Science

The unique structural features of this compound suggest its potential for applications beyond traditional medicinal chemistry. Future research should aim to explore its utility in the broader fields of chemical biology and materials science.

Potential applications to be investigated include:

Chemical Probes and Imaging Agents: The nitrophenyl group can act as a fluorescent quencher or be modified to incorporate fluorophores, making derivatives of this compound potential tools for chemical biology research and bioimaging.

Building Blocks for Novel Polymers and Materials: The bifunctional nature of the molecule (amine and alcohol) makes it a suitable monomer for the synthesis of new polymers, such as polyamides and polyesters, with potentially unique properties.

Scaffolds for Catalysis: The piperidine ring can serve as a scaffold for the development of new organocatalysts, with the substituents influencing the catalytic activity and selectivity.

The following table highlights potential research applications and the key features of the molecule that make them viable.

| Research Area | Potential Application | Relevant Molecular Features |

| Chemical Biology | Fluorescent probes, enzyme inhibitors. nih.gov | Nitrophenyl group, modifiable functional groups. |

| Materials Science | Monomers for novel polymers, components of functional materials. | Bifunctionality (amine and alcohol), rigid aromatic unit. |

| Organocatalysis | Asymmetric catalysts. | Chiral piperidine scaffold (if synthesized enantioselectively). |

Q & A

Q. What are the key structural features of 1-(3-Nitrophenyl)piperidine-4-methanol that influence its reactivity and biological activity?

The compound’s reactivity and bioactivity are governed by:

- Nitro group (meta position) : The electron-withdrawing nature of the nitro group at the 3-position on the phenyl ring modulates electronic density, influencing binding interactions with biological targets (e.g., enzymes or receptors) .

- Piperidine ring : The six-membered ring provides conformational flexibility, enabling interactions with hydrophobic pockets in target proteins .

- Hydroxymethyl group : The -CH2OH substituent at the 4-position of the piperidine facilitates hydrogen bonding, critical for solubility and target affinity .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Key methods include:

- Nucleophilic substitution : Reacting 3-nitrobenzyl halides with piperidine-4-methanol derivatives under basic conditions (e.g., K2CO3 in DMF) .

- Reductive amination : Condensing 3-nitrobenzaldehyde with piperidine-4-methanol precursors, followed by NaBH4 reduction .

- Cross-coupling : Utilizing Pd/Cu catalysts to couple pre-functionalized piperidine scaffolds with nitrophenyl groups .

- Purification : Column chromatography (e.g., CH2Cl2/MeOH gradients) is critical for isolating the final product .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step synthesis?

Yield optimization requires addressing:

- Reaction conditions : Extended reflux times (e.g., 12–24 hours) for steps like amide coupling or nitro group reduction .

- Catalyst selection : Pd(PPh3)4/CuI systems enhance coupling efficiency in arylacetylene reactions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve nitro-group reactivity, while ethanol facilitates amine coupling .

- Purification : Sequential extraction (e.g., CHCl3/H2O) and recrystallization reduce impurities .

Q. What are the common sources of contradictory data in the biological activity reports of this compound derivatives?

Discrepancies arise from:

- Substituent positional isomerism : Meta vs. para nitro groups (e.g., 3-nitrophenyl vs. 4-nitrophenyl) yield distinct electronic profiles, altering target binding .

- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or enzyme isoforms (e.g., CYP450) affect IC50 values .

- Purity thresholds : Impurities >2% (e.g., unreacted intermediates) can skew cytotoxicity data .

Q. How does the position of the nitro group (meta vs. para) on the phenyl ring affect the compound’s electronic properties and binding affinity?

- Meta-nitro : Induces a localized electron-deficient region, enhancing interactions with electron-rich residues (e.g., tyrosine or lysine) in target proteins. This position also reduces steric hindrance compared to para-substituted analogs .

- Para-nitro : Creates a stronger dipole moment, potentially improving membrane permeability but reducing selectivity due to off-target binding .

- Experimental validation : Comparative DFT calculations and X-ray crystallography of protein-ligand complexes can resolve these effects .

Q. What analytical techniques are critical for confirming the stereochemical purity of this compound?

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak AD-H and hexane/isopropanol mobile phases .

- X-ray crystallography : Determines absolute configuration, especially for optically active derivatives .

- NMR spectroscopy : NOESY experiments reveal spatial proximity of protons to confirm chair conformations in the piperidine ring .

Q. How can researchers design structure-activity relationship (SAR) studies to elucidate the role of the hydroxymethyl group in bioactivity?

- Analog synthesis : Replace -CH2OH with -CH3, -COOH, or -NH2 to assess hydrogen bonding’s contribution .

- Biological assays : Compare IC50 values in enzyme inhibition assays (e.g., kinase or protease targets) .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes with and without the hydroxymethyl group .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.